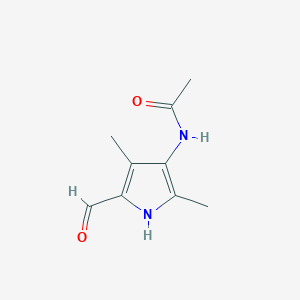
2-(3-Nitrophenyl)-1,3-oxathiane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Nitrophenyl)-1,3-oxathiane is an organic compound that belongs to the class of heterocyclic compounds It contains a six-membered ring with one oxygen and one sulfur atom, along with a nitrophenyl group attached to the ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrophenyl)-1,3-oxathiane typically involves the reaction of 3-nitrobenzaldehyde with 1,3-propanedithiol in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of a thioacetal intermediate, which then cyclizes to form the oxathiane ring. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like ethanol or methanol for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(3-Nitrophenyl)-1,3-oxathiane can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the oxathiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
2-(3-Nitrophenyl)-1,3-oxathiane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 2-(3-Nitrophenyl)-1,3-oxathiane and its derivatives often involves interactions with biological molecules. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfur and oxygen atoms in the oxathiane ring can also participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity.
相似化合物的比较
Similar Compounds
2-(3-Nitrophenyl)-1,3-dithiane: Similar structure but with two sulfur atoms in the ring.
2-(3-Nitrophenyl)-1,3-oxathiolane: A five-membered ring analog.
2-(3-Nitrophenyl)-1,3-oxazolidine: Contains a nitrogen atom in place of sulfur.
Uniqueness
2-(3-Nitrophenyl)-1,3-oxathiane is unique due to the presence of both oxygen and sulfur in its ring structure, which imparts distinct chemical reactivity and potential biological activity. The combination of these heteroatoms allows for a diverse range of chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
42526-59-0 |
|---|---|
分子式 |
C10H11NO3S |
分子量 |
225.27 g/mol |
IUPAC 名称 |
2-(3-nitrophenyl)-1,3-oxathiane |
InChI |
InChI=1S/C10H11NO3S/c12-11(13)9-4-1-3-8(7-9)10-14-5-2-6-15-10/h1,3-4,7,10H,2,5-6H2 |
InChI 键 |
VPJPYNIJEIUSBE-UHFFFAOYSA-N |
规范 SMILES |
C1COC(SC1)C2=CC(=CC=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[2-(dimethylamino)-3,4-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B13817751.png)






![Acetic acid, [(2,5-dihydroxy-4-methylphenyl)thio]-(9CI)](/img/structure/B13817798.png)


![Acetamide,N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-pyrimidin-5-YL)-2-[(2-oxo-2H-1-benzopyran-7-YL)oxy]-](/img/structure/B13817802.png)

